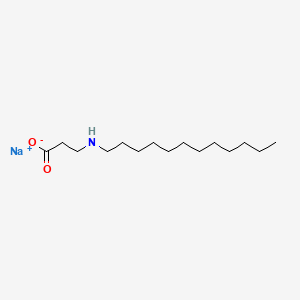
Sodium lauraminopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium lauraminopropionate is a sodium salt of a substituted propionic acid. It is commonly used in cosmetic formulations as a surfactant, hair conditioning agent, and antistatic agent . This compound is known for its ability to enhance the appearance and feel of hair by increasing hair body, suppleness, or sheen, and by improving the texture of hair that has been damaged physically or by chemical treatment .
Preparation Methods
The preparation of sodium lauraminopropionate involves a two-step synthesis process. . This method is commonly used in industrial production due to its efficiency and scalability.
Chemical Reactions Analysis
Sodium lauraminopropionate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Sodium lauraminopropionate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: It is used in the formulation of hair conditioners and other personal care products to improve the texture and appearance of hair.
Medicine: It is used in the formulation of topical medications to enhance the absorption of active ingredients through the skin.
Mechanism of Action
The mechanism of action of sodium lauraminopropionate involves its ability to alter the electrical properties of hair and skin. It functions as an antistatic agent by preventing or inhibiting the build-up of static electricity. This is achieved through the interaction of the compound with the surface of hair and skin, resulting in the neutralization of electrical charges .
Comparison with Similar Compounds
Sodium lauraminopropionate is similar to other sodium salts of substituted propionic acids, such as sodium lauriminodipropionate and disodium lauriminodipropionate. it is unique in its ability to function as both a surfactant and a hair conditioning agent. This dual functionality makes it particularly valuable in cosmetic formulations .
Similar Compounds
- Sodium lauriminodipropionate
- Disodium lauriminodipropionate
These compounds share similar chemical structures and properties but may differ in their specific applications and effectiveness in various formulations .
Properties
CAS No. |
3546-96-1 |
|---|---|
Molecular Formula |
C15H31NNaO2 |
Molecular Weight |
280.40 g/mol |
IUPAC Name |
sodium;3-(dodecylamino)propanoate |
InChI |
InChI=1S/C15H31NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15(17)18;/h16H,2-14H2,1H3,(H,17,18); |
InChI Key |
MZPBGKHCHOCSOL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCNCCC(=O)O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


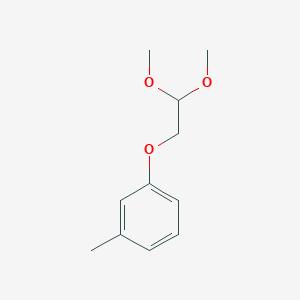
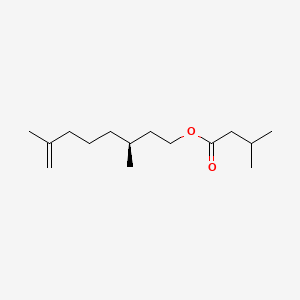
![(4R,7S,13S,19S,22R,25S,28S,34S,37R)-37-Amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-(1H-pyrazol-4-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B1612638.png)
![(1R,2R,5S,7R)-2,6,6-Trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B1612639.png)
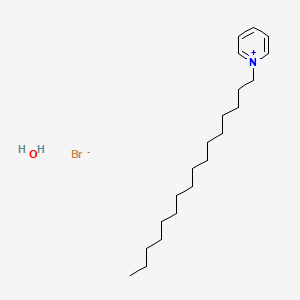
![oxoniumylidynesilanide;N'-[2-(propylamino)ethyl]ethane-1,2-diamine](/img/structure/B1612641.png)

![2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride](/img/structure/B1612644.png)
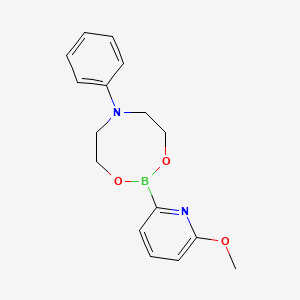
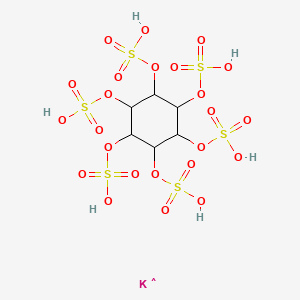
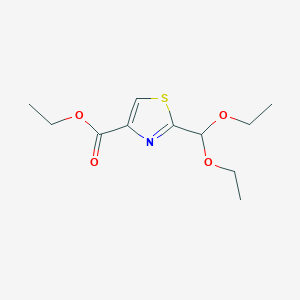
![S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride](/img/structure/B1612650.png)
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid](/img/structure/B1612652.png)

